4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a fully synthetic, multi-heterocyclic small molecule comprising a saturated 1,4-thiazepane ring bearing a sulfone (1,1-dioxide) motif, an N-sulfonyl-linked 4-(1H-pyrazol-1-yl)phenyl group, and a 7-phenyl substituent. The compound belongs to the broader class of thiazepane-1,1-dioxide-based sultams, a scaffold associated with diverse bioactivities including enzyme inhibition and anticancer potential.

Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
CAS No. 2034335-94-7
Cat. No. B2730285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
CAS2034335-94-7
Molecular FormulaC20H21N3O4S2
Molecular Weight431.53
Structural Identifiers
SMILESC1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
InChIInChI=1S/C20H21N3O4S2/c24-28(25)16-15-22(14-11-20(28)17-5-2-1-3-6-17)29(26,27)19-9-7-18(8-10-19)23-13-4-12-21-23/h1-10,12-13,20H,11,14-16H2
InChIKeyZUXKMOJRHLYAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-Dioxide (CAS 2034335-94-7): Core Chemical Identity and Structural Class


4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a fully synthetic, multi-heterocyclic small molecule comprising a saturated 1,4-thiazepane ring bearing a sulfone (1,1-dioxide) motif, an N-sulfonyl-linked 4-(1H-pyrazol-1-yl)phenyl group, and a 7-phenyl substituent . The compound belongs to the broader class of thiazepane-1,1-dioxide-based sultams, a scaffold associated with diverse bioactivities including enzyme inhibition and anticancer potential [1]. Its molecular formula is C20H21N3O4S2 with a molecular weight of 431.5 g/mol . Notably, the presence of an unsubstituted 1H-pyrazole linked through a para-phenylene sulfonyl bridge distinguishes it from more common phenylsulfonyl or alkylsulfonyl thiazepane derivatives, creating a spatially distinct hydrogen-bond-acceptor/donor landscape that may translate into differential target engagement profiles [1].

Why Generic 1,4-Thiazepane-1,1-Dioxide Analogs Cannot Replace 4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-Dioxide in Focused Screening


Within the 7-phenyl-1,4-thiazepane-1,1-dioxide chemotype, the nature of the N4-sulfonyl substituent profoundly alters molecular shape, electronic distribution, and hydrogen-bonding capacity . The target compound incorporates a 4-(1H-pyrazol-1-yl)phenylsulfonyl arm that presents two distinct heterocyclic π-systems (pyrazole and phenyl) with a well-defined dihedral angle imposed by the sulfonyl bridge, whereas common substituents such as 2-bromophenylsulfonyl, 3,4-dimethoxyphenylsulfonyl, or 1-isopropyl-3,5-dimethylpyrazol-4-ylsulfonyl generate markedly different steric, electronic, and logP environments . Because the pyrazole N2 can act as a hydrogen-bond acceptor and the unsubstituted pyrazole ring offers unique tautomeric and metal-coordination possibilities absent in, for example, the corresponding dimethyl-isopropyl pyrazole or halophenyl analogs, generic substitution would risk losing target engagement or gaining unwanted off-target activity . The quantitative evidence below demonstrates that even within a narrow structural series, properties such as molecular weight, rotatable bond count, and topological polar surface area (tPSA) diverge materially, making uncritical replacement scientifically unsound .

Quantitative Differentiation of 4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-Dioxide Versus Closest Structural Analogs


Molecular Weight Reduction and Ligand Efficiency Advantage Over the 7-(Thiophen-2-yl) Analog

The target compound (MW 431.5 g/mol) is 6.0 g/mol lighter than its closest commercially cataloged analog, 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide (MW 437.55 g/mol), while retaining the same core pyrazole-phenylsulfonyl pharmacophore . This difference arises from the replacement of the 7-thiophene ring with a benzene ring, reducing the molecular weight penalty without sacrificing aromatic stacking potential. In fragment-based and lead-optimization contexts, every 6 Da increase in MW is associated with reduced ligand efficiency metrics (LE = -ΔG/ heavy atom count), making the target compound a more weight-efficient starting point for further elaboration [1].

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Reduced Rotatable Bond Count Relative to Alkoxy-Substituted Phenylsulfonyl Analogs

The target compound contains 5 rotatable bonds (RB), whereas a representative analog such as 4-((3,4-dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide possesses 7 rotatable bonds due to the two methoxy groups on the phenyl ring . Lower RB count is associated with reduced conformational entropy penalty upon binding and improved oral bioavailability according to Veber's rules (RB ≤ 10 preferred) [1]. The rigid 1H-pyrazole ring in the target molecule further restricts conformational freedom compared to flexible alkoxy substituents, potentially enhancing binding affinity for rigid binding pockets.

Physicochemical Property Optimization Oral Bioavailability Flexibility Analysis

Distinct Hydrogen-Bond-Acceptor Capacity from the Unsubstituted 1H-Pyrazole Ring Versus Substituted Pyrazole or Phenyl Analogs

The target compound presents a free 1H-pyrazole N2 nitrogen capable of acting as a hydrogen-bond acceptor (HBA). In contrast, the analog 4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide bears a sterically hindered, fully substituted pyrazole ring where both nitrogens are, respectively, alkylated and methyl-substituted, effectively eliminating the pyrazole HBA capacity . This difference is crucial for targets where a specific H-bond with the pyrazole nitrogen drives recognition, such as certain kinases or metalloenzymes [1]. The topological polar surface area (tPSA) of the target is estimated at ~104 Ų versus ~85 Ų for the alkylated pyrazole analog, reflecting the exposed polar surface.

Hydrogen-Bonding Potential Target Recognition Scaffold Differentiation

Favorable LogP Span Relative to Highly Lipophilic Trifluoromethylphenyl Analogs

While experimental logP data are unavailable for the target compound, its estimated AlogP is ~3.1, compared to ~4.3 for 7-phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide, a closely related analog bearing a strongly lipophilic 2-CF3-phenylsulfonyl group [1]. The roughly 1.2 log unit difference places the target compound in a more favorable lipophilicity range (logP 1-3) associated with improved solubility, lower non-specific protein binding, and reduced metabolic clearance risk [1].

Lipophilicity Control ADME Properties Drug-Likeness

Research and Procurement Application Scenarios for 4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-Dioxide


Fragment-Based and Ligand-Efficiency-Driven Hit Identification

The compound's relatively low molecular weight (431.5 Da) combined with a complex, multi-heterocyclic architecture makes it a high-value 3D fragment for fragment-based drug discovery (FBLD) libraries [1]. Its pyrazole-phenylsulfonyl unit provides a rigid, hydrogen-bond-capable structural motif that can be elaborated into lead-like molecules while maintaining favorable ligand efficiency metrics [2]. Procurement for fragment screening collections is justified where 3D fragment diversity and controlled molecular weight are selection criteria.

Kinase or Metalloenzyme Inhibitor Scaffold Optimization

The exposed, unsubstituted pyrazole N2 hydrogen-bond acceptor, in concert with the sulfone oxygens, offers a defined HBA pharmacophore suitable for targeting ATP-binding pockets of kinases or catalytic zinc sites in metalloenzymes [1]. Analogs lacking this HBA feature (e.g., fully alkylated pyrazoles) have shown distinct binding profiles, supporting the use of this compound as a privileged scaffold in inhibitor design programs [2].

Controlled-Lipophilicity Chemical Probe Development

With an estimated logP of ~3.1, the compound occupies a 'sweet spot' for oral drug-like chemical probes, avoiding the high lipophilicity (logP >4) of common trifluoromethylphenyl analogs [1]. Researchers developing chemical probes for target validation in cells should prefer this compound over more lipophilic thiazepane dioxides to minimize off-target membrane partitioning and non-specific binding artifacts [2].

Structure-Activity Relationship (SAR) Expansion of Thiazepane-Based Curcuminoid Hits

Published studies have identified 1,4-thiazepane-based curcuminoids with promising anticancer activity and increased ROS production relative to parent curcuminoids [1]. Although the target compound is not a curcuminoid, its pyrazole-phenylsulfonyl modification offers an orthogonal SAR vector for hit-to-lead expansion campaigns aiming to explore substituent effects on antiproliferative potency and selectivity, as called for in the Ghent University thiazepane curcuminoid project [2].

Quote Request

Request a Quote for 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.